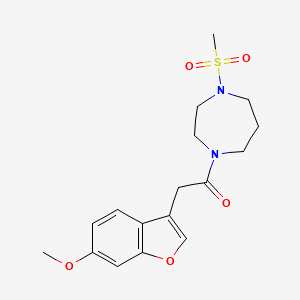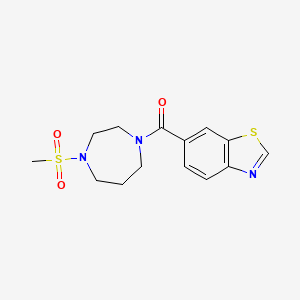
2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as MI-2 and is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This is an important target for cancer therapy, as the MDM2 protein plays a critical role in the regulation of the tumor suppressor protein p53.
Mecanismo De Acción
MI-2 works by binding to the MDM2 protein, which normally inhibits the activity of p53. By blocking this protein-protein interaction, MI-2 allows p53 to become active and induce apoptosis in cancer cells. This mechanism of action is specific to cancer cells, as normal cells have functional p53 and are not affected by MI-2.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, MI-2 has also been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. MI-2 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MI-2 for lab experiments is its high potency and selectivity. This allows for precise targeting of the MDM2-p53 protein-protein interaction and minimizes off-target effects. However, one limitation of MI-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on MI-2. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of MI-2's potential use in combination with other cancer therapies. Additionally, MI-2's effects on angiogenesis and neuroprotection warrant further study for potential therapeutic applications in these areas.
Métodos De Síntesis
The synthesis of MI-2 involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 2-chloro-N-(pyridin-2-yl)acetamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain MI-2 in high yield and purity.
Aplicaciones Científicas De Investigación
MI-2 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. This mechanism of action makes it a promising candidate for the treatment of various types of cancer, including those with mutant p53. MI-2 has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-13(12-6-2-3-7-14(12)18-11)10-16(20)19-15-8-4-5-9-17-15/h2-9,18H,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBXTPZWIWLPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)


![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)